molecular formula C3H9N3OS B12844097 (S)-2-Amino-3-mercaptopropanehydrazide

(S)-2-Amino-3-mercaptopropanehydrazide

Cat. No.: B12844097
M. Wt: 135.19 g/mol
InChI Key: IQIYDJRAZKPGKO-UWTATZPHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-3-mercaptopropanehydrazide is an organic compound characterized by the presence of an amino group, a mercapto group, and a hydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-3-mercaptopropanehydrazide typically involves the reaction of (S)-2-Amino-3-mercaptopropanoic acid with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:

  • Dissolving (S)-2-Amino-3-mercaptopropanoic acid in a suitable solvent such as ethanol.
  • Adding hydrazine hydrate to the solution.
  • Heating the mixture under reflux conditions for several hours.
  • Cooling the reaction mixture and isolating the product by filtration or crystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: (S)-2-Amino-3-mercaptopropanehydrazide undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The hydrazide group can be reduced to form corresponding amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

(S)-2-Amino-3-mercaptopropanehydrazide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-mercaptopropanehydrazide involves its interaction with various molecular targets. The compound’s functional groups allow it to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

    (S)-2-Amino-3-mercaptopropanoic acid: Shares the mercapto and amino groups but lacks the hydrazide group.

    Hydrazine derivatives: Compounds containing the hydrazide group but differing in other functional groups.

Uniqueness: (S)-2-Amino-3-mercaptopropanehydrazide is unique due to the combination of its amino, mercapto, and hydrazide groups, which confer distinct reactivity and potential applications. This combination allows for versatile chemical modifications and interactions, making it a valuable compound in various research fields.

Properties

Molecular Formula

C3H9N3OS

Molecular Weight

135.19 g/mol

IUPAC Name

(2S)-2-amino-3-sulfanylpropanehydrazide

InChI

InChI=1S/C3H9N3OS/c4-2(1-8)3(7)6-5/h2,8H,1,4-5H2,(H,6,7)/t2-/m1/s1

InChI Key

IQIYDJRAZKPGKO-UWTATZPHSA-N

Isomeric SMILES

C([C@H](C(=O)NN)N)S

Canonical SMILES

C(C(C(=O)NN)N)S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.